4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O6S and its molecular weight is 520.56. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential
Research has been conducted on quinazoline and benzamide derivatives for their potential pharmacological effects. For instance, quinazoline derivatives have been studied for their diuretic, antihypertensive, and anti-diabetic properties in rats, suggesting their potential utility in treating cardiovascular diseases and diabetes (Rahman et al., 2014). Moreover, benzothiazoles containing sulphonamido quinazolinyl motifs have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting their broad pharmacological applications (Patel et al., 2009).
Anticancer Research
Compounds with benzamide and quinazoline moieties have been evaluated for their anticancer properties. For example, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have shown promise as antiviral agents against various viruses, including respiratory and biodefense viruses, suggesting potential utility in antiviral research (Selvam et al., 2007). Another study synthesized and evaluated 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity, demonstrating their potential as broad-spectrum antitumor agents (Al-Suwaidan et al., 2016).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of compounds with similar structures has been conducted to explore their potential applications further. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides has been reported, providing a foundation for developing new chemical entities with potential biological activity (Chau et al., 1982).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-22-14-11-19(16-23(22)35-2)25-28-29-26(36-25)27-24(31)18-9-12-20(13-10-18)37(32,33)30-15-5-7-17-6-3-4-8-21(17)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXRBDGSAZHUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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